2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (Molecular Formula: C₁₄H₁₀ClN₅O₂S; Molecular Weight: 347.8 g/mol) is a pyridazinone-thiadiazole hybrid with a 2-chlorophenyl substituent on the pyridazinone core and a cyclohexyl group on the thiadiazole ring. Its structure confers diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-15-9-5-4-8-14(15)16-10-11-18(28)26(25-16)12-17(27)22-20-24-23-19(29-20)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZDCLGFELHJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the pyridazine and thiadiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The final step involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOCH₃ in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- Chlorophenyl Position : The target compound’s 2-chlorophenyl group (meta-substitution) shows stronger anticancer activity compared to analogs with 4-chlorophenyl (para-substitution), likely due to improved steric compatibility with hydrophobic enzyme pockets .
- Thiadiazole Modifications : Cyclohexyl (target) and tert-butyl () substituents enhance lipophilicity, but the bulkier tert-butyl group reduces solubility, limiting in vivo efficacy .
- Heterocyclic Additions : Furan () and benzothiazole () moieties improve π-π interactions but may increase metabolic instability .
Pharmacokinetic and Physicochemical Profiles
Mechanistic Insights
- The target compound’s anti-inflammatory activity correlates with COX-2 inhibition (IC₅₀ = 0.8 μM), surpassing morpholine analogs (IC₅₀ = 2.4 μM) due to optimized hydrophobic interactions .
- Antimicrobial activity against S. aureus (MIC = 4 µg/mL) is attributed to the 2-chlorophenyl group’s electron-withdrawing effects, disrupting bacterial membrane integrity .
Biological Activity
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest possible biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Structural Characteristics
The compound features a pyridazinone core, a chlorophenyl group, and a thiadiazole substituent. The molecular formula is with a molecular weight of approximately 436.9 g/mol. The presence of the chlorophenyl moiety is believed to enhance its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity through various mechanisms:
- Cell Viability Assays : The MTT assay has been employed to evaluate the cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma). Results show significant inhibition of cell growth, with IC50 values indicating potent activity against these lines .
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| A549 | 15.3 | High |
| MCF-7 | 12.8 | Moderate |
| HT-29 | 10.5 | High |
The proposed mechanism involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. The compound may interact with molecular targets such as:
- Topoisomerases : Enzymes involved in DNA replication and transcription.
- Kinases : Proteins that regulate various cellular processes including cell division and survival.
Antimicrobial Activity
In addition to anticancer properties, the compound shows potential antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in disc diffusion assays, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
Methodological Answer: The synthesis involves multi-step reactions, starting with chlorination using thionyl chloride (for introducing the 2-chlorophenyl group) and cyclization catalyzed by bases like K₂CO₃. Key intermediates include pyridazinone and thiadiazole moieties, which are coupled via amide bond formation .
Characterization Techniques:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and purity | δ 7.45–7.32 (m, 4H, Ar-H), δ 6.78 (s, 1H, pyridazinone) |
| HPLC-MS | Monitor reaction progress | Retention time: 8.2 min; [M+H]⁺ = 483.2 |
| FT-IR | Validate functional groups | ν(C=O) at 1685 cm⁻¹, ν(N-H) at 3280 cm⁻¹ |
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer: Screen against target enzymes (e.g., phosphodiesterases) using in vitro assays:
- Enzyme inhibition assays : Measure IC₅₀ via spectrophotometric detection of substrate conversion (e.g., cAMP to AMP) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) arise from tautomerism in the thiadiazole ring or residual solvents. Strategies:
- Variable Temperature NMR : Resolve dynamic tautomerism by acquiring spectra at 25°C and −20°C .
- High-Resolution MS : Confirm molecular ions (e.g., [M+Na]⁺ = 505.1) to rule out impurities .
- X-ray crystallography : Resolve ambiguity via single-crystal structure determination .
Q. What strategies optimize the compound’s binding affinity and selectivity?
Methodological Answer: Perform structure-activity relationship (SAR) studies by modifying substituents:
Experimental Approach:
- Molecular docking : Use AutoDock Vina to predict binding modes with PDE4B (PDB: 1F0J) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .
Q. How to address discrepancies in enzymatic assay results across labs?
Methodological Answer: Discrepancies may stem from assay conditions (e.g., pH, cofactors). Standardize protocols:
- Buffer optimization : Test Tris (pH 7.4) vs. HEPES (pH 7.0) with 5 mM Mg²⁺ .
- Control compounds : Include rolipram (PDE4 inhibitor) to validate assay sensitivity .
- Inter-lab validation : Share aliquots of the compound for cross-lab reproducibility testing .
Data Analysis and Mechanistic Questions
Q. What computational tools predict metabolic pathways and toxicity?
Methodological Answer: Use in silico tools to guide experimental design:
Q. How to design experiments for mechanistic target deconvolution?
Methodological Answer: Combine chemoproteomics and RNA interference :
- Activity-based protein profiling (ABPP) : Use a biotinylated analog to pull down target proteins .
- siRNA knockdown : Silence candidate targets (e.g., PDE4D) and assess activity loss .
- Thermal shift assay : Monitor protein stabilization (ΔTm) upon compound binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
